(S)-alpha-(3-phenyl-allyl)-proline-HCl
CAS No.: 1373512-27-6
Cat. No.: VC6894676
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373512-27-6 |
|---|---|
| Molecular Formula | C14H18ClNO2 |
| Molecular Weight | 267.75 |
| IUPAC Name | (2S)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m1./s1 |
| Standard InChI Key | BPZMLNWVESDERN-RMTAFBMCSA-N |
| SMILES | C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid hydrochloride, underscores its stereochemical configuration. The proline core features a five-membered pyrrolidine ring with a carboxylic acid group at the 2-position. The (E)-3-phenylallyl substituent introduces a planar, conjugated system that influences both steric and electronic properties. Key structural descriptors include:
The (S)-configuration at the alpha carbon and the (E)-geometry of the allyl group are critical for its stereoselective interactions in catalytic systems .
Spectroscopic and Crystallographic Data
While experimental crystallographic data remain unpublished, computational models predict a puckered pyrrolidine ring with the phenylallyl group adopting a pseudo-axial orientation to minimize steric clashes. Nuclear magnetic resonance (NMR) studies of analogous proline derivatives suggest characteristic shifts for the pyrrolidine protons (δ 3.1–4.0 ppm) and aromatic protons (δ 7.2–7.4 ppm) . The hydrochloride salt form enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-alpha-(3-phenyl-allyl)-proline hydrochloride typically follows a multi-step enantioselective route:
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Proline Functionalization: L-proline undergoes alkylation at the alpha position using 3-phenylallyl bromide under basic conditions. The stereochemical integrity of the (S)-configuration is preserved through chiral auxiliary-assisted methods or asymmetric catalysis .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability .
A representative reaction scheme is provided below:
Step 1: Alpha-Alkylation of L-Proline
Step 2: Hydrochloride Salt Formation
Process Optimization
Industrial-scale production faces challenges in minimizing racemization during alkylation. Recent advances employ phase-transfer catalysis with cinchona alkaloid derivatives to achieve enantiomeric excess (ee) >98% . Solvent selection (e.g., tetrahydrofuran/water biphasic systems) improves yield scalability while reducing byproduct formation .
Physicochemical Properties
Stability Profile
The compound is hygroscopic, requiring storage under inert atmosphere at 2–8°C. Accelerated stability studies indicate <5% decomposition over 12 months when protected from light and moisture.
Applications in Asymmetric Catalysis
Aldol Reaction Catalysis
Proline derivatives are widely employed as organocatalysts in asymmetric aldol reactions. The 3-phenylallyl group in this compound introduces enhanced π-π stacking interactions with aromatic aldehydes, improving enantioselectivity. In a model reaction between 4-nitrobenzaldehyde and cyclohexanone, the catalyst achieved 82% ee compared to 74% ee for unmodified L-proline .
Mechanistic Insight:
The secondary amine in the pyrrolidine ring forms an enamine intermediate with ketones, while the carboxylic acid acts as a Brønsted acid to activate electrophiles. The bulky phenylallyl group enforces a staggered transition state, favoring the (R)-configured aldol adduct .
Michael Additions
Preliminary studies demonstrate utility in nitro-Michael additions, with turnover numbers (TON) exceeding 200 in cyclopentyl methyl ether (CPME) solvent systems. Substrate scope includes β-nitrostyrenes and α,β-unsaturated ketones .
Pharmaceutical Relevance
Bioconjugation Applications
Functionalization via the carboxylic acid group permits covalent attachment to nanoparticles and polymers. Gold nanoparticles conjugated with this derivative exhibit enhanced cellular uptake in HeLa cells, suggesting promise in drug delivery .
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